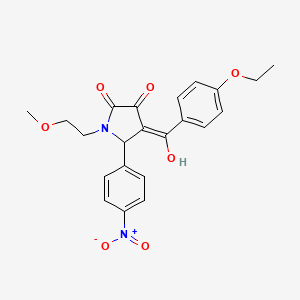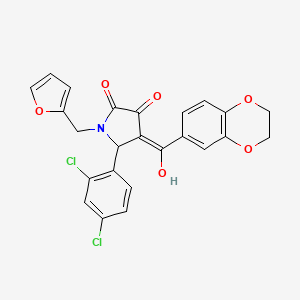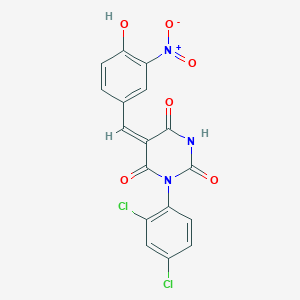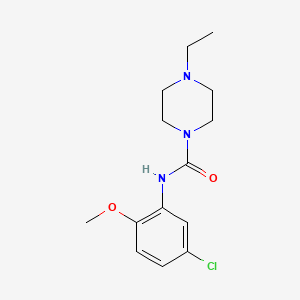
2-amino-4-(2,5-dimethoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-4-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(2,5-dimethoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-4-yl)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a nicotinonitrile derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(2,5-dimethoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-4-yl)nicotinonitrile is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the regulation of cell death. It has also been shown to inhibit the activity of various kinases and transcription factors involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. The compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. It has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in the regulation of oxidative stress. Additionally, the compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-4-(2,5-dimethoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-4-yl)nicotinonitrile has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate concentration and solvent used in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-amino-4-(2,5-dimethoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-4-yl)nicotinonitrile. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways involved in its anticancer activity. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to investigate its potential applications in other fields, such as neuropharmacology and materials science.
Métodos De Síntesis
The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-4-yl)nicotinonitrile has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2,5-dimethoxybenzaldehyde with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of ammonium acetate and acetic acid to yield the intermediate product. The intermediate product is then reacted with malononitrile and ammonium acetate in the presence of ethanol to yield the final product. Other methods involve the use of different starting materials and reagents, but the overall reaction mechanism remains the same.
Aplicaciones Científicas De Investigación
2-amino-4-(2,5-dimethoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-4-yl)nicotinonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, the compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-10-18(11(2)24-23-10)16-8-13(15(9-20)19(21)22-16)14-7-12(25-3)5-6-17(14)26-4/h5-8H,1-4H3,(H2,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGHUDSWYBHXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=NC(=C(C(=C2)C3=C(C=CC(=C3)OC)OC)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5265508.png)
![1-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5265514.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5265517.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B5265522.png)


![3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5265533.png)



![3,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5265577.png)
![7-(3,4-difluorophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5265584.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-methyl-1H-tetrazol-1-yl)acetamide](/img/structure/B5265596.png)
